molecular formula C16H18N2O4S2 B2721386 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 899953-12-9

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2721386
CAS No.: 899953-12-9
M. Wt: 366.45
InChI Key: OFWXLXQXLUKBGD-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl substituent attached to the phenyl ring of the sulfonamide core. This structure combines the sulfonamide pharmacophore with a cyclic sulfone moiety, which may enhance polarity, hydrogen-bonding capacity, and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-3-9-16(10-4-13)24(21,22)17-14-5-7-15(8-6-14)18-11-2-12-23(18,19)20/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXLXQXLUKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

  • Polar groups : CF₃ (4q, m.p. 153.7–154.1°C) and Cl (4s, m.p. 62.5–63.9°C) increase melting points due to enhanced intermolecular forces .
  • Nonpolar groups: Methyl (4s, 4u) or styryl (1e, m.p. 150–152°C) lower melting points .
  • The 1,1-dioxidoisothiazolidin-2-yl group, a polar cyclic sulfone, likely elevates the melting point compared to methyl or methoxy analogs, similar to CF₃-substituted derivatives. Its rigid structure may also reduce solubility in apolar solvents.

Structural and Spectroscopic Analysis

Key functional groups in sulfonamides are identifiable via IR and NMR:

  • IR: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while C=S (in thioamides like 4–6) absorbs at 1243–1258 cm⁻¹ . The target compound’s isothiazolidine dioxide would show strong S=O bands near 1300 cm⁻¹, distinct from non-cyclic sulfonamides.
  • NMR : Aromatic protons in 1c–1f resonate at δ 6.8–8.8 ppm, with methyl groups (CH₃) near δ 2.3–2.5 ppm . The isothiazolidine ring protons may exhibit upfield shifts due to ring current effects.

Comparative Data Table

Compound ID Substituent(s) Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound 1,1-Dioxidoisothiazolidin-2-yl N/A N/A Cyclic sulfone, sulfonamide
4p 4-Methoxy 76 72.0–72.7 OCH₃, CN, CF₃ 1
4q 4-Trifluoromethyl 62 153.7–154.1 CF₃, CN 1
1e Styryl ~50 150–152 C=C, CH₃ 4
7–9 Triazole-thione 60–70 N/A C=S, NH 3

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's structure features a sulfonamide moiety linked to a dioxidoisothiazolidine ring and a phenyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities. The following sections detail these activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. In vitro assays have shown that this compound possesses activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacteria StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in various models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, administration of the compound resulted in reduced edema and pain response.

Case Study: In Vivo Anti-inflammatory Model

In a study conducted on rats with induced paw edema, treatment with this compound led to a significant reduction in paw swelling compared to control groups. The observed reduction was attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes.

Anticancer Potential

Emerging research suggests that this sulfonamide derivative may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Molecular docking studies indicate that it may interact with key proteins involved in cell proliferation.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 µM
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

The biological activity of this compound is believed to stem from its structural features that allow for interactions with various biological targets:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known for its ability to inhibit enzymes involved in folate synthesis.
  • Modulation of Cytokine Production : The compound may affect signaling pathways related to inflammation.
  • Induction of Apoptosis : Interaction with apoptotic pathways has been suggested through molecular docking analyses.

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